molecular formula C12H20F2N2O2 B7437788 [3-(Difluoromethoxy)azetidin-1-yl]-(1,4-dimethylpiperidin-4-yl)methanone

[3-(Difluoromethoxy)azetidin-1-yl]-(1,4-dimethylpiperidin-4-yl)methanone

Numéro de catalogue B7437788
Poids moléculaire: 262.30 g/mol
Clé InChI: MRCZMPZOULIZCV-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

[3-(Difluoromethoxy)azetidin-1-yl]-(1,4-dimethylpiperidin-4-yl)methanone, also known as AZD-9291, is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) used in the treatment of non-small cell lung cancer (NSCLC). It is a highly selective and potent inhibitor of the mutated EGFR, which is commonly found in NSCLC patients.

Mécanisme D'action

[3-(Difluoromethoxy)azetidin-1-yl]-(1,4-dimethylpiperidin-4-yl)methanone selectively targets mutated EGFR by irreversibly binding to the ATP-binding site of the receptor. This leads to the inhibition of downstream signaling pathways that promote cell proliferation and survival. [3-(Difluoromethoxy)azetidin-1-yl]-(1,4-dimethylpiperidin-4-yl)methanone has been shown to be highly selective for mutated EGFR, with minimal inhibition of wild-type EGFR, which is important for reducing toxicity.
Biochemical and Physiological Effects:
[3-(Difluoromethoxy)azetidin-1-yl]-(1,4-dimethylpiperidin-4-yl)methanone has been shown to induce apoptosis and inhibit cell proliferation in NSCLC cell lines with mutated EGFR. In clinical trials, [3-(Difluoromethoxy)azetidin-1-yl]-(1,4-dimethylpiperidin-4-yl)methanone has been shown to have a favorable safety profile, with the most common side effects being diarrhea, rash, and nausea. [3-(Difluoromethoxy)azetidin-1-yl]-(1,4-dimethylpiperidin-4-yl)methanone has also been shown to have a lower incidence of interstitial lung disease compared to first-generation EGFR TKIs.

Avantages Et Limitations Des Expériences En Laboratoire

[3-(Difluoromethoxy)azetidin-1-yl]-(1,4-dimethylpiperidin-4-yl)methanone has several advantages for lab experiments, including its high selectivity for mutated EGFR, which allows for the study of EGFR signaling pathways in NSCLC. However, [3-(Difluoromethoxy)azetidin-1-yl]-(1,4-dimethylpiperidin-4-yl)methanone has limitations in terms of its irreversible binding to EGFR, which makes it difficult to study the reversibility of EGFR inhibition.

Orientations Futures

For [3-(Difluoromethoxy)azetidin-1-yl]-(1,4-dimethylpiperidin-4-yl)methanone include the development of combination therapies, identification of biomarkers, and exploration of its use in other EGFR-mutated cancers.

Méthodes De Synthèse

[3-(Difluoromethoxy)azetidin-1-yl]-(1,4-dimethylpiperidin-4-yl)methanone is synthesized through a multi-step process that involves the reaction of 4-chloro-3-nitrobenzoic acid with 2,2-difluoroethanol to form 4-chloro-3-nitrobenzyl 2,2-difluoroethyl ether. This intermediate is then reacted with 2-azetidinone to form [3-(difluoromethoxy)azetidin-1-yl] 4-chloro-3-nitrobenzyl ether. The final step involves the reduction of the nitro group to form [3-(Difluoromethoxy)azetidin-1-yl]-(1,4-dimethylpiperidin-4-yl)methanone.

Applications De Recherche Scientifique

[3-(Difluoromethoxy)azetidin-1-yl]-(1,4-dimethylpiperidin-4-yl)methanone has been extensively studied in preclinical and clinical trials for the treatment of NSCLC. It has shown promising results in patients with EGFR-mutated NSCLC who have developed resistance to first-generation EGFR TKIs such as gefitinib and erlotinib. [3-(Difluoromethoxy)azetidin-1-yl]-(1,4-dimethylpiperidin-4-yl)methanone has also been shown to be effective in patients with central nervous system metastases, which is a common complication of NSCLC.

Propriétés

IUPAC Name

[3-(difluoromethoxy)azetidin-1-yl]-(1,4-dimethylpiperidin-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20F2N2O2/c1-12(3-5-15(2)6-4-12)10(17)16-7-9(8-16)18-11(13)14/h9,11H,3-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRCZMPZOULIZCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCN(CC1)C)C(=O)N2CC(C2)OC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[3-(Difluoromethoxy)azetidin-1-yl]-(1,4-dimethylpiperidin-4-yl)methanone

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.